1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid

carbonic anhydrase inhibition scaffold rigidity isomer selectivity

1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid (CAS 2058056-41-8) is a bicyclic boron‑containing heterocycle belonging to the oxaborinine family. It possesses a characteristic fused 1,2‑oxaborinine ring with a hydroxy substituent at the boron atom (position and a carboxylic acid group at position 7 of the benzo‑fused system.

Molecular Formula C9H9BO4
Molecular Weight 191.98 g/mol
Cat. No. B8218715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid
Molecular FormulaC9H9BO4
Molecular Weight191.98 g/mol
Structural Identifiers
SMILESB1(C2=C(CCO1)C=CC(=C2)C(=O)O)O
InChIInChI=1S/C9H9BO4/c11-9(12)7-2-1-6-3-4-14-10(13)8(6)5-7/h1-2,5,13H,3-4H2,(H,11,12)
InChIKeyJZOQOFXGLYVVJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid – Core Structural and Physicochemical Reference for Benzoxaborinine Procurement


1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid (CAS 2058056-41-8) is a bicyclic boron‑containing heterocycle belonging to the oxaborinine family. It possesses a characteristic fused 1,2‑oxaborinine ring with a hydroxy substituent at the boron atom (position 1) and a carboxylic acid group at position 7 of the benzo‑fused system . With a molecular formula C₉H₉BO₄ and a molecular weight of 191.98 g mol⁻¹ , the compound serves as a versatile synthetic intermediate and a regioisomeric comparator for 8‑carboxylic acid benzoxaborinines, enabling systematic structure‑activity relationship (SAR) studies within boron‑based inhibitor and conjugate programmes [1].

Why In‑Class Benzoxaborinines Cannot Be Interchanged: 1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic Acid Differentiation


Despite sharing the same benzoxaborinine core, the position of the carboxylic acid substituent profoundly dictates hydrogen‑bonding geometry, zinc‑binding mode, and overall molecular recognition [1]. X‑ray crystallographic studies of benzoxaborinine adducts with human carbonic anhydrase isoforms I and II demonstrate that subtle ring‑expansion and substituent‑position effects re‑orient the scaffold within the enzyme active site compared with benzoxaborole analogues [1]. Consequently, interchanging the 7‑carboxylic acid isomer with the 8‑carboxylic acid isomer (CAS 2304634‑85‑1) or with the parent benzoxaborinine (CAS 19206‑51‑0) without experimental validation risks altering binding affinity, solubility, and downstream conjugate stability . The quantitative evidence below substantiates why procurement decisions must be isomer‑specific rather than class‑generic.

Quantitative Differentiation Evidence for 1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic Acid Versus Closest Analogs


Scaffold Topology Comparison: 1H-Benzoxaborinine vs. 2H-Benzoxaborinine Core Rigidity and CA Isoform Selectivity

The 1H‑benzoxaborinine scaffold, to which the target 7‑carboxylic acid derivative belongs, exhibits a distinct conformational preference compared to the 2H‑benzoxaborinine isomer. X‑ray crystallographic analysis of 2H‑benzoxaborinine 2a in complex with hCA I and hCA II revealed significant binding‑mode differences attributed to the increased structural rigidity of the 2H scaffold relative to the 1H analogue [1]. This conformational divergence directly affects isoform selectivity: while the 1H‑benzoxaborinine parent compound (3,4‑dihydro‑1H‑benzo[c][1,2]oxaborinin‑1‑ol, CAS 19206‑51‑0) showed Kᵢ values of 3866 nM (hCA I), 1949 nM (hCA II), 9845 nM (hCA IX), and 754 nM (hCA XII) [2], 7‑aryl(thio)ureido‑substituted 1H‑benzoxaborinine derivatives achieved sub‑65 nM inhibition against hCA IX and XII [2]. The 7‑carboxylic acid group provides a further derivatization handle for amide/ester conjugation, which is absent in the parent scaffold and geometrically distinct from the 8‑carboxylic acid regioisomer.

carbonic anhydrase inhibition scaffold rigidity isomer selectivity

Regioisomer Comparison: 7‑COOH vs. 8‑COOH Benzoxaborinine – Structural and Electronic Differentiation

The 7‑carboxylic acid derivative (CAS 2058056‑41‑8) and the 8‑carboxylic acid isomer (CAS 2304634‑85‑1) share the identical molecular formula C₉H₉BO₄ and molecular weight of 191.98 g mol⁻¹ , yet the positional shift of the carboxyl group alters the electronic environment of the aromatic ring and the spatial relationship between the carboxylic acid and the boron‑hydroxy moiety. The 7‑COOH regioisomer places the carboxyl para to the oxaborinine oxygen, whereas the 8‑COOH places it ortho. This difference affects the pKₐ of the carboxylic acid, the Lewis acidity of the boron center, and the hydrogen‑bond donor/acceptor geometry relevant for target engagement [1]. In the carbonic anhydrase inhibitor programme, 7‑substituted benzoxaborinines were specifically chosen for derivatization because the 7‑position aligns the substituent toward a solvent‑exposed channel, whereas 8‑substitution would project into a sterically constrained region [1].

regioisomer comparison carboxylic acid position SAR

Synthetic Intermediate Utility: 7‑Carboxylic Acid vs. Methyl Ester and 8‑Carbaldehyde Analogs

The 7‑carboxylic acid group provides a direct conjugation handle for amide bond formation with amines or hydrazine derivatives, as extensively demonstrated in the synthesis of 7‑aryl(thio)ureido‑benzoxaborinines evaluated as carbonic anhydrase inhibitors [1]. In contrast, the methyl ester prodrug form (CAS 2058056‑40‑7, C₁₀H₁₁BO₄, MW 206 g mol⁻¹) requires an additional deprotection step before conjugation, increasing synthetic step count by one and introducing potential esterase‑dependent variability in biological assays . The 8‑carbaldehyde analog (CAS 1269411‑27‑9, C₉H₉BO₃, MW 175.98 g mol⁻¹) offers a different reactive handle (aldehyde) for reductive amination but lacks the acid functionality necessary for amide coupling without prior oxidation . The 7‑COOH compound thus occupies a unique niche among benzoxaborinine building blocks, enabling one‑step amide conjugation without protecting‑group manipulation.

synthetic intermediate derivatization handle boron heterocycle

Purity and Quality Documentation: Vendor‑Supplied Batch Analysis Enabling Reproducible Procurement

Commercially available 1‑hydroxy-3,4-dihydro‑1H‑benzo[c][1,2]oxaborinine‑7‑carboxylic acid is supplied at ≥95% purity with batch‑specific quality documentation including NMR, HPLC, and GC analyses . Certain vendors offer 98% purity grade . The availability of documented batch‑level analytical data reduces the risk of unidentified impurities that could confound biological assay results, a concern particularly relevant for boron‑containing heterocycles where trace boronic acid hydrolysis products may act as off‑target enzyme inhibitors [1]. In contrast, the 8‑carboxylic acid regioisomer is typically listed at 95% purity without consistent batch analytical traceability across vendors , and the parent benzoxaborinine scaffold (CAS 19206‑51‑0) is supplied at 95% purity with variable documentation .

purity specification quality control batch reproducibility

Storage Stability and Handling: Defined Conditions Supporting Procurement Planning

Vendor specifications for 1‑hydroxy‑3,4‑dihydro‑1H‑benzo[c][1,2]oxaborinine‑7‑carboxylic acid recommend storage sealed under dry conditions at 2–8 °C, with shipping at ambient temperature within continental regions . These explicit storage parameters enable procurement teams to plan cold‑chain logistics and estimate shelf‑life without additional stability studies. The parent benzoxaborinine (CAS 19206‑51‑0) carries similar storage recommendations but is supplied as a lower‑molecular‑weight solid (147.96 g mol⁻¹) with potentially different hygroscopicity . No long‑term accelerated stability data have been published for either compound, but the defined vendor storage conditions for the 7‑COOH derivative provide a operational baseline for inventory management.

storage stability handling requirements shelf-life

1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic Acid – Research and Industrial Application Scenarios


Regioselective Synthesis of 7‑Amide‑Linked Benzoxaborinine Libraries for Carbonic Anhydrase Inhibitor Screening

The 7‑carboxylic acid group enables direct amide coupling with diverse amine scaffolds, providing rapid access to compound libraries targeting carbonic anhydrase isoforms associated with cancer (hCA IX and XII) [1]. Published 7‑aryl(thio)ureido‑benzoxaborinines derived from analogous 7‑amino intermediates achieve sub‑65 nM potency against these isoforms, outperforming the clinical‑stage SLC‑0111 comparator under hypoxic conditions [1]. The 7‑COOH building block circumvents the additional deprotection step required when using the methyl ester precursor (CAS 2058056‑40‑7), directly accelerating SAR exploration [2].

Boron‑Containing Fragment‑Based Drug Discovery Utilising the 7‑COOH Benzoxaborinine Scaffold

The 1H‑benzoxaborinine core provides a boron‑dependent zinc‑binding warhead suitable for fragment‑based inhibitor design against metalloenzymes [1]. Crystallographic evidence confirms that the 1H‑benzoxaborinine scaffold coordinates the catalytic zinc ion in carbonic anhydrase isoforms I and II via its B‑OH group, with the expanded six‑membered boracycle conferring a distinct binding orientation compared to five‑membered benzoxaboroles [1]. The 7‑COOH derivative permits fragment elaboration at a position that projects substituents toward the solvent‑exposed rim of the active site, an orientation validated by X‑ray structures of related 7‑substituted benzoxaborinine‑hCA adducts [1].

Synthesis of Boron‑Containing Bioconjugates and Prodrugs for Targeted Delivery

The 7‑carboxylic acid provides a conjugation point for attachment to carrier molecules, peptides, or polymers via stable amide bonds [1]. This application is particularly relevant for developing benzoxaborinine‑based antibacterial agents, where the core scaffold has been validated as a penicillin‑binding protein inhibitor warhead [2]. The 7‑COOH regioisomer allows conjugation at the position para to the oxaborinine oxygen, projecting the payload away from the boron‑dependent pharmacophore without steric interference, a geometric advantage over the ortho‑substituted 8‑COOH regioisomer .

Quality‑Controlled Procurement for Multi‑Site Consortia and Reproducibility‑Focused Research

The availability of 1‑hydroxy‑3,4‑dihydro‑1H‑benzo[c][1,2]oxaborinine‑7‑carboxylic acid at ≥95% (and 98%) purity with batch‑specific NMR, HPLC, and GC documentation supports multi‑site research programmes where inter‑laboratory reproducibility depends on consistent starting material quality [1][2]. Defined storage conditions (sealed, dry, 2–8 °C) facilitate standardized inventory protocols across collaborating laboratories, reducing the risk of degradation‑related variability in biological assay outcomes .

Quote Request

Request a Quote for 1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.